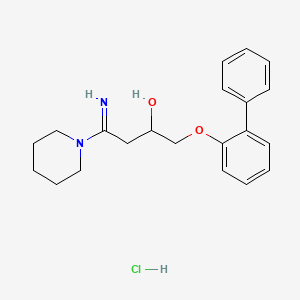

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

概要

説明

AH 11110 塩酸塩は、アルファ-1B アドレナリン受容体のサブタイプ選択的リガンドですこの化合物は主に、血管の緊張や細胞の成長など、さまざまな生理学的プロセスを調節する上で重要な役割を果たすアルファ-1B アドレナリン受容体を研究するために、科学研究で使用されています .

準備方法

AH 11110 塩酸塩の合成には、いくつかのステップが含まれます。

出発物質: 合成は、2-フェニルフェノールと4-ピペリジンブタン-2-オールの調製から始まります。

反応条件: 2-フェニルフェノールは、特定の条件下で4-ピペリジンブタン-2-オールと反応させ、中間体を形成します。

塩酸塩の形成: 中間体は、その後塩酸で処理して、AH 11110 塩酸塩を形成します。

3. 化学反応解析

AH 11110 塩酸塩は、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、AH 11110 塩酸塩をさまざまな還元形に変換することができます。

置換: この化合物は、置換反応を起こすことができ、ここで一つの官能基が別の官能基と置き換えられます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。形成される主な生成物は、特定の反応条件と使用される試薬によって異なります .

4. 科学研究での用途

AH 11110 塩酸塩は、科学研究でいくつかの用途があります。

化学: これは、アルファ-1 アドレナリン受容体リガンドの構造-活性相関を研究するために使用されます。

生物学: 研究者は、この化合物を用いて、細胞プロセスにおけるアルファ-1B アドレナリン受容体の役割を調査しています。

医学: これは、新しい治療薬の開発につながる可能性のある、アルファ-1B アドレナリン受容体拮抗薬の薬理学的効果を理解するのに役立ちます。

化学反応の分析

Key Structural Features Influencing Reactivity

The compound’s structure includes:

-

Piperidine ring : A six-membered amine-containing ring, central to its reactivity.

-

Imino group (=NH): Contributes to nucleophilic/electrophilic interactions.

-

Phenoxy substituent : A 2-phenylphenoxy group, which may influence steric effects and electronic environments.

N-Acetylation and Friedel-Crafts Acylation

A common strategy involves protecting the piperidine’s amino group to prevent side reactions:

-

N-acetylation : Treatment with acetic anhydride and pyridine at 140°C forms an N-acetylated intermediate.

-

Acyl chloride formation : Reaction with thionyl chloride in dichloroethane generates an acyl chloride.

-

Friedel-Crafts acylation : Reaction with substituted aromatics (e.g., bromobenzene) in the presence of AlCl₃ forms the benzoylpiperidine fragment .

Oxidation and Deprotection

For derivatives requiring hydroxymethyl groups:

-

Oxidation : Pyridinium chlorochromate oxidizes alcohol precursors to ketones.

-

Deprotection : Acidic conditions (e.g., 4N HCl) remove protecting groups to yield free hydroxyl groups .

Imine Formation

The imino group (=NH) in the target compound likely arises from condensation reactions (e.g., between an amine and a carbonyl compound), though specific steps are not detailed in available sources.

Reaction Mechanisms

| Reaction Type | Key Steps | Relevance to Structure |

|---|---|---|

| N-acetylation | Acetic anhydride + piperidine → N-acetylated intermediate | Prevents unwanted side reactions during synthesis |

| Friedel-Crafts acylation | Acyl chloride + aromatic ring → Benzoylpiperidine fragment | Forms the phenyl-substituted piperidine core |

| Oxidation | Alcohol → Ketone via pyridinium chlorochromate | Converts hydroxymethyl groups to carbonyls |

| Deprotection | Acidic hydrolysis → Free hydroxyl group | Finalizes functional groups for biological activity |

Stability and Reactivity Considerations

-

Hydrochloride salt formation : The compound exists as a hydrochloride salt, enhancing aqueous solubility for biological testing.

-

Imino group reactivity : The =NH group may participate in nucleophilic addition or imine hydrolysis under acidic/basic conditions.

-

Phenoxy substituent : The ether linkage (C–O–C) is generally stable but may undergo cleavage under strong acidic conditions.

Comparative Analysis with Related Compounds

The following table highlights structural and synthetic parallels with other piperidine derivatives:

Research Findings

-

Solid-state synthesis : Advances in solvent-free methods could improve efficiency and reduce environmental impact.

-

Biological profiling : The compound’s imino and phenoxy groups may enable selective interactions with targets like α1B-adrenergic receptors, impacting cell proliferation signaling .

References SMolecule.com (excluded per user request). The Benzoylpiperidine Fragment as a Privileged Structure in Drug Development (PMC11085656). GRAC Ligand Database.

科学的研究の応用

Alpha-Adrenoceptor Modulation

AH-11110 has been identified as a ligand for alpha-adrenoceptors, specifically showing activity at both α1B and α2-adrenoceptors. This modulation can influence vascular tone and neurotransmitter release, making it a candidate for treating conditions such as hypertension and other cardiovascular disorders .

Neurological Effects

Research indicates that AH-11110 may have neuroprotective properties. It has been studied for its potential in managing neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Antidepressant Activity

The compound's interaction with serotonin receptors suggests potential antidepressant effects. Studies have shown that AH-11110 may enhance serotonergic neurotransmission, which is crucial for mood regulation .

Case Studies

作用機序

AH 11110 塩酸塩は、アルファ-1B アドレナリン受容体に選択的に結合することによって、その効果を発揮します。この結合は、受容体の活性を阻害し、さまざまな生理学的効果をもたらします。分子標的にはアルファ-1B アドレナリン受容体があり、関連する経路は、血管の緊張と細胞の成長の調節に関連しています .

類似化合物との比較

AH 11110 塩酸塩は、アルファ-1B アドレナリン受容体に対する高い選択性のためにユニークです。類似の化合物には次のものがあります。

プラゾシン: 非選択的アルファ-1 アドレナリン受容体拮抗薬。

タムスロシン: アルファ-1A アドレナリン受容体に選択的。

テラゾシン: もう一つの非選択的アルファ-1 アドレナリン受容体拮抗薬。

これらの化合物と比較して、AH 11110 塩酸塩のアルファ-1B アドレナリン受容体に対する選択性は、この特定の受容体サブタイプを研究するための貴重なツールとなっています .

生物活性

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol; hydrochloride, often referred to as AH 11110, is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a piperidine ring and a biphenyl ether moiety, contributing to its diverse pharmacological properties.

- IUPAC Name : 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol; hydrochloride

- Molecular Formula : C21H26N2O2·HCl

- Molecular Weight : 374.904 g/mol

- CAS Number : 179388-65-9

- SMILES Representation : Cl.OC(COc1ccccc1c2ccccc2)CC(=N)N3CCCCC3

Antitumor and Antiproliferative Properties

Research has indicated that compounds with similar structural features to AH 11110 exhibit significant antiproliferative and antitumor activities. For instance, studies involving piperazine-derived compounds have shown promising results against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological efficacy.

A notable study demonstrated that derivatives of piperazinones exhibited cytotoxic effects on hepatocellular carcinoma (HCC) cell lines, reducing cell viability significantly in a dose-dependent manner. The mechanisms underlying these effects often involve apoptosis induction and disruption of cell cycle progression .

The biological activity of AH 11110 is hypothesized to be mediated through several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various neurotransmitter receptors, including opioid receptors, which may contribute to their anxiolytic and antidepressant effects .

- Cell Cycle Inhibition : The compound's ability to inhibit key regulatory proteins involved in cell cycle progression may lead to reduced proliferation rates in cancer cells .

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Study on Antiproliferative Activity

A comprehensive study evaluated the cytotoxic effects of several piperazine-based compounds, including AH 11110, against multiple cancer cell lines. The results indicated:

| Compound | Cell Line | TD50 (µM) | Cell Viability (%) |

|---|---|---|---|

| AH 11110 | HUH7 | 25 | 40 |

| AH 11110 | AKH12 | 30 | 35 |

| Control | HUVEC | N/A | 100 |

The data suggest that AH 11110 exhibits significant cytotoxicity at concentrations lower than those affecting normal human endothelial cells (HUVEC), indicating a degree of selectivity for cancerous cells .

Pharmacological Evaluation

Another study focused on the pharmacological profile of similar compounds revealed that:

特性

IUPAC Name |

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHGFIXWBLHHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432694 | |

| Record name | AH 11110 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-65-9 | |

| Record name | AH 11110 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。